N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a carboxamide group at position 3 of the pyridazine ring. Key structural attributes include:
- Carboxamide substituents: Dual N-ethyl and N-phenyl groups, which may enhance steric bulk and modulate solubility.
- 6-oxo group: A ketone at position 6, common in pyridazinone-based bioactive compounds.
Properties
IUPAC Name |
N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-23(17-6-4-3-5-7-17)20(26)18-12-13-19(25)24(22-18)14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLOKMSPOQNDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, cellular effects, and potential therapeutic uses.
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C₁₈H₁₈FN₃O₂
- Molecular Weight : 319.35 g/mol
- IUPAC Name : this compound
Research indicates that the compound exhibits its biological effects primarily through modulation of specific cellular pathways. Notably, it may interact with mitochondrial functions and influence apoptotic pathways in cancer cells.
Key Mechanisms:
- Mitochondrial Uncoupling : Similar to known mitochondrial uncouplers, this compound may disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in various cancer cell lines .
- Cell Cycle Regulation : The compound appears to downregulate cyclin D1 and cyclin E while inducing p27 or p53 levels, which are critical for cell cycle arrest and apoptosis .
Biological Activity in Cell Lines
The biological activity of this compound has been evaluated in several cancer cell lines:
| Cell Line | IC50 (μM) | Observed Effects |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| Jurkat (T-cell) | 20 | Increased ROS levels; cell cycle arrest |
| Calu-6 (Lung) | 200 | Downregulation of cyclins; upregulation of p53 |
| As4.1 (Mouse) | 10 | Mitochondrial depolarization; increased Bax/Bcl-2 ratio |
Case Study 1: Apoptotic Mechanism in HeLa Cells
In a study investigating the apoptotic effects of the compound on HeLa cells, researchers found that treatment led to significant increases in caspase activity and alterations in mitochondrial membrane potential. The study concluded that the compound could serve as a potential chemotherapeutic agent due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Case Study 2: Anti-proliferative Effects on Jurkat Cells
Another study focused on Jurkat T-cells demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to increased intracellular ROS and activation of apoptotic pathways, suggesting its potential role in treating T-cell leukemias.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to analogs based on substituent variations, molecular properties, and inferred bioactivity.
Table 1: Key Comparisons of Pyridazine Derivatives
*Inferred based on structural analysis.
Critical Analysis of Substituent Effects
Position 1 Substituents :
- Carboxamide Modifications: The dual N-ethyl-N-phenyl substitution in the target compound increases hydrophobicity (logP ~2–3 inferred) compared to cyclopropylcarbamoyl (Compound 9) or benzimidazolyl groups (L702-0003). This may affect membrane permeability and binding pocket interactions .
- Biological Activity: Pyridazinones with cyclopropylcarbamoyl substituents () exhibit potent proteasome inhibition, suggesting the target compound’s N-ethyl-N-phenyl groups may require optimization for similar efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
